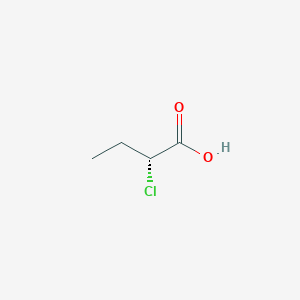

(R)-2-Chlorobutyric Acid

Übersicht

Beschreibung

®-2-Chlorobutyric Acid is an organic compound with the molecular formula C4H7ClO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry and industry due to its unique properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

®-2-Chlorobutyric Acid can be synthesized through several methods. One common method involves the chlorination of butyric acid. This process typically uses thionyl chloride or phosphorus trichloride as chlorinating agents under controlled conditions to ensure the selective formation of the ®-enantiomer.

Another method involves the asymmetric synthesis using chiral catalysts or auxiliaries to achieve the desired enantiomeric purity. This approach often employs transition metal catalysts and specific ligands to induce chirality during the reaction.

Industrial Production Methods

In industrial settings, ®-2-Chlorobutyric Acid is often produced through large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Analyse Chemischer Reaktionen

Conversion to Acid Chlorides

Carboxylic acids, including (R)-2-chlorobutyric acid, can be converted to acid chlorides by reacting with thionyl chloride (SOCl2) . During this reaction, the hydroxyl group of the carboxylic acid is transformed into a chlorosulfite intermediate, which enhances its leaving group ability. The chloride anion produced during the reaction then acts as a nucleophile .

The general reaction mechanism involves several steps :

-

Nucleophilic attack on thionyl chloride.

-

Removal of a chloride leaving group.

-

Nucleophilic attack on the carbonyl.

-

Leaving group removal.

-

Deprotonation.

Hell-Volhard-Zelinsky (HVZ) Reaction

Carboxylic acids can undergo alpha-bromination via the Hell-Volhard-Zelinsky (HVZ) reaction . This reaction converts a carboxylic acid to an alpha-bromo carboxylic acid using bromine (Br2) and phosphorus tribromide (PBr3) . PBr3 facilitates the conversion of the carboxylic acid to an acyl bromide, which then undergoes keto-enol tautomerism, bromination at the alpha-carbon, and subsequent hydrolysis to yield the alpha-bromo carboxylic acid .

The reaction proceeds through the following steps :

-

Substitution of the hydroxyl group (-OH) with bromine to form an acyl bromide.

-

Keto-enol tautomerism.

-

Bromination of the enol.

-

Hydrolysis of the acid bromide to produce the alpha-bromo carboxylic acid.

Production of Optically Active N-Substituted Azetidine-2-Carboxylic Acid

Optically active 4-substituted amino-2-halobutyric acids can be used to produce optically active N-substituted azetidine-2-carboxylic acid . This process involves cyclizing an optically active 4-substituted amino-2-halobutyric acid in the presence of a base . The halogen atom of the compound can be chlorine .

Wissenschaftliche Forschungsanwendungen

®-2-Chlorobutyric Acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ®-2-Chlorobutyric Acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in metabolic processes or signaling pathways. The exact mechanism can vary depending on the context and the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Butyric Acid: The parent compound without the chlorine atom.

2-Chloropropionic Acid: A similar compound with one less carbon atom.

2-Chlorovaleric Acid: A similar compound with one more carbon atom.

Uniqueness

®-2-Chlorobutyric Acid is unique due to its specific chiral center and the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in asymmetric synthesis and other specialized applications.

Biologische Aktivität

(R)-2-Chlorobutyric acid is a chiral compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is an α-chloro carboxylic acid, characterized by the presence of a chlorine atom at the second carbon position of the butyric acid chain. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its role as a metabolic intermediate and its influence on cellular signaling pathways. Key mechanisms include:

- Inhibition of Histone Deacetylases (HDACs): this compound has been shown to inhibit HDACs, leading to increased acetylation of histones and modulation of gene expression. This effect is crucial in cancer therapy, where HDAC inhibition can reactivate silenced tumor suppressor genes .

- Regulation of Metabolism: As a butyrate derivative, it influences fatty acid metabolism and energy homeostasis. Studies indicate that it can enhance mitochondrial function and promote oxidative metabolism in various cell types .

Table 1: Summary of Biological Activities

Case Studies

-

Antitumor Effects:

A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines by inducing apoptosis through HDAC inhibition. The compound was tested on colorectal cancer cells, showing a significant reduction in cell viability at concentrations above 1 mM . -

Neuroprotection:

Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage. In vitro studies revealed that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and enhanced cell survival rates in models of neurodegeneration . -

Metabolic Effects:

A recent investigation into the metabolic effects of this compound showed that it improved mitochondrial function and increased oxygen consumption rates in intestinal epithelial cells, suggesting its potential as a metabolic enhancer .

Toxicological Profile

While this compound exhibits promising biological activities, its safety profile must also be considered. Toxicological studies indicate that at therapeutic doses, the compound shows minimal toxicity; however, high concentrations may lead to adverse effects such as gastrointestinal disturbances .

Eigenschaften

IUPAC Name |

(2R)-2-chlorobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBUZBPJAGZHSQ-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54053-45-1 | |

| Record name | (R)-2-Chlorobutyric Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.